1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

CAS No.: 91494-44-9

Cat. No.: VC2200208

Molecular Formula: C12H14ClNO

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91494-44-9 |

|---|---|

| Molecular Formula | C12H14ClNO |

| Molecular Weight | 223.7 g/mol |

| IUPAC Name | 3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2 |

| Standard InChI Key | STUVQWRFSPZHGV-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CCCl |

| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CCCl |

Introduction

Molecular Identification and Basic Properties

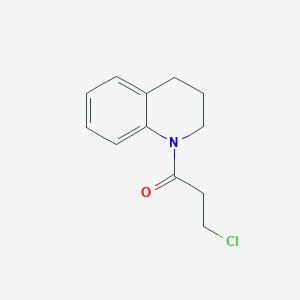

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline is identified by the CAS number 91494-44-9 and has the molecular formula C12H14ClNO with a molecular weight of 223.7 g/mol. The compound's IUPAC name is 3-chloro-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one, indicating its structural composition of a tetrahydroquinoline core with a chloropropanoyl substituent at the nitrogen position. This molecular structure gives it distinctive chemical and physical properties that make it valuable for various applications in organic synthesis and pharmaceutical development.

The molecular structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline can be represented through several standardized notations, including its SMILES notation (C1CC2=CC=CC=C2N(C1)C(=O)CCCl) and Standard InChI (InChI=1S/C12H14ClNO/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2). These representations enable precise identification and structural analysis in chemical databases and research literature.

Physical and Chemical Property Data

Table 1: Physical and Chemical Properties of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline

| Property | Value |

|---|---|

| Molecular Weight | 223.7 g/mol |

| Molecular Formula | C12H14ClNO |

| Physical State | Solid (presumed based on similar compounds) |

| CAS Number | 91494-44-9 |

| Standard InChIKey | STUVQWRFSPZHGV-UHFFFAOYSA-N |

| PubChem Compound ID | 5220968 |

Structural Characteristics

The structure of 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with a 3-chloropropanoyl group attached to the nitrogen atom at position 1. The tetrahydroquinoline portion is a bicyclic structure containing a benzene ring fused with a partially saturated piperidine ring. This structural arrangement contributes to the compound's reactivity and potential for interactions with biological targets.

The tetrahydroquinoline scaffold itself is a prominent structural motif in medicinal chemistry, found in numerous natural products and pharmaceutical compounds . The 1,2,3,4-tetrahydroquinoline base structure is recognized as a commonly occurring substructure in many biologically active compounds, including natural alkaloids with antimalarial and cytotoxic properties . The addition of the 3-chloropropanoyl group at the nitrogen position introduces new functional capabilities, including potential for further chemical modifications through nucleophilic substitution at the chlorine position.

Applications and Research Significance

Pharmaceutical Research

Tetrahydroquinoline derivatives are known for their diverse applications in pharmaceutical research. The tetrahydroquinoline scaffold is present in numerous biologically active compounds, including natural products like the Hancock alkaloids (angustureine, galipinine, cuspareine, and galipeine), which have shown cytotoxic and antimalarial activities . The addition of the 3-chloropropanoyl group to the tetrahydroquinoline structure potentially introduces new pharmacological properties worth investigating.

Chemical Synthesis

1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline may serve as an intermediate in organic synthesis, particularly in the preparation of more complex tetrahydroquinoline derivatives. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for further structural modifications and derivatization.

Structure-Activity Relationship Studies

In medicinal chemistry, compounds like 1-(3-Chloropropanoyl)-1,2,3,4-tetrahydroquinoline are valuable for structure-activity relationship (SAR) studies. The tetrahydroquinoline derivatives are known to interact with various biological targets, and modifications at the nitrogen position can significantly influence their activity profiles .

Related Compounds and Structural Analogs

Tetrahydroquinoline Base Structure

The parent compound 1,2,3,4-tetrahydroquinoline (CAS No.: 635-46-1) is a clear pale yellow to yellow liquid with a molecular formula of C9H11N and a molecular weight of 133.19 g/mol . It easily oxidizes in air and may acquire a pale amber color when exposed to air and daylight, and it solidifies when cooled . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which have demonstrated fungicidal activity .

Other N-Substituted Tetrahydroquinolines

Various N-substituted tetrahydroquinolines have been reported in the literature, including those with different acyl groups at the nitrogen position. These compounds often exhibit diverse biological activities depending on the nature of the substituent . The structural versatility of the tetrahydroquinoline scaffold allows for extensive derivatization, leading to compounds with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume